2-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol
Description
2-[4-(3-Chlorobenzenesulfonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol is a synthetic organic compound featuring a piperazine core substituted with a 3-chlorobenzenesulfonyl group at the 4-position and a cyclopropylethanol moiety at the 1-position. The sulfonyl group is strongly electron-withdrawing, which may enhance stability and influence receptor binding compared to other piperazine derivatives.
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-1-cyclopropylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c16-13-2-1-3-14(10-13)22(20,21)18-8-6-17(7-9-18)11-15(19)12-4-5-12/h1-3,10,12,15,19H,4-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZNGHRYXPRSQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)S(=O)(=O)C3=CC(=CC=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol typically involves multiple steps:
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Formation of the Piperazine Intermediate: : The initial step often involves the reaction of piperazine with 3-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
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Cyclopropylation: : The next step involves the introduction of the cyclopropylethanol group. This can be achieved through a nucleophilic substitution reaction where the piperazine intermediate reacts with a cyclopropyl halide (e.g., cyclopropyl bromide) in the presence of a base such as potassium carbonate.
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Purification: : The final product is typically purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction parameters and scaling up the purification processes to handle larger quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol can undergo various chemical reactions, including:
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Oxidation: : The hydroxyl group in the cyclopropylethanol moiety can be oxidized to form a ketone or carboxylic acid under appropriate conditions using oxidizing agents such as potassium permanganate or chromium trioxide.
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Reduction: : The compound can be reduced to modify the sulfonyl group or the piperazine ring. Common reducing agents include lithium aluminum hydride and sodium borohydride.
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Substitution: : The chlorine atom in the 3-chlorobenzenesulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of cyclopropyl ketone or carboxylic acid derivatives.
Reduction: Formation of reduced sulfonyl or piperazine derivatives.
Substitution: Formation of substituted benzenesulfonyl derivatives.
Scientific Research Applications
2-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol has several applications in scientific research:
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Chemistry: : Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of new therapeutic agents.
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Biology: : Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
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Medicine: : Explored as a potential drug candidate due to its ability to interact with various biological targets.
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Industry: : Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with protein targets, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and specificity, while the cyclopropylethanol moiety can modulate its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared to five related piperazine derivatives from the evidence (Table 1). Key differences in substituents and functional groups are highlighted:
Key Observations:
Substituent Effects on Piperazine:
- The target compound’s 3-chlorobenzenesulfonyl group is more polar and electron-withdrawing than the 4-chlorophenylacyl group in , which may reduce lipophilicity and alter metabolic stability.
- Letermovir’s 3-methoxyphenyl and trifluoromethylphenyl groups enhance selectivity for viral targets, while Zuclopenthixol’s thioxanthene moiety contributes to dopamine receptor antagonism.
Cyclopropane vs. Other Rings: The cyclopropylethanol group in the target compound introduces rigidity, contrasting with Levocetirizine’s flexible ethoxyacetic acid chain , which improves bioavailability.
Pharmacological and Functional Implications
- Receptor Binding: Piperazine derivatives often target neurotransmitter receptors (e.g., serotonin, dopamine). The sulfonyl group in the target compound may reduce affinity for G protein-coupled receptors (GPCRs) compared to 4-chlorobenzhydryl in Levocetirizine , which binds histamine H₁ receptors.
- Therapeutic Potential: Letermovir’s antiviral activity and Zuclopenthixol’s antipsychotic effects highlight the role of piperazine in diverse applications. The target compound’s lack of aromatic bulk (e.g., thioxanthene in ) may limit CNS penetration, suggesting non-neurological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
